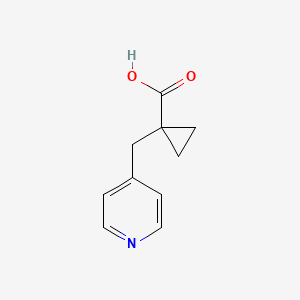
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a pyridine ring via a methylene bridge
准备方法
The synthesis of 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene or carbenoid reagent.
Pyridine Attachment: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclopropane intermediate.
Industrial production methods may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
化学反应分析
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where various nucleophiles replace hydrogen atoms.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The pyridine ring can interact with biological receptors, influencing cellular pathways and processes .
相似化合物的比较
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopropane-1-carboxylic acid: Lacks the pyridine ring, making it less versatile in biological applications.
Pyridine-4-carboxylic acid: Lacks the cyclopropane ring, resulting in different chemical reactivity.
1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyridine ring, providing a distinct set of chemical and biological properties.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
1-(pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)7-8-1-5-11-6-2-8/h1-2,5-6H,3-4,7H2,(H,12,13) |
InChI 键 |
HVDAQSWPBKADPU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CC=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


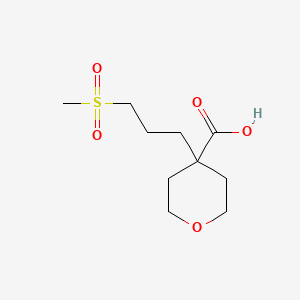
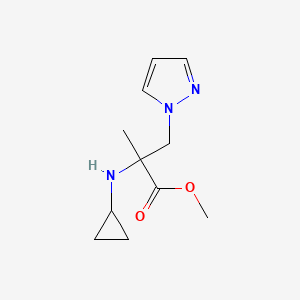



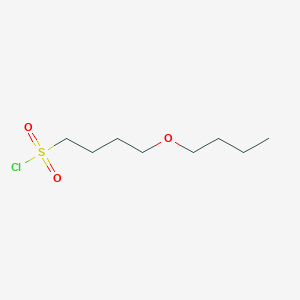

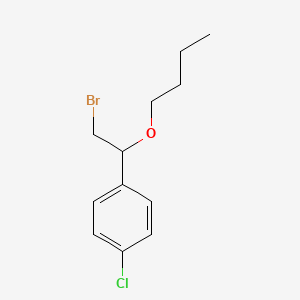
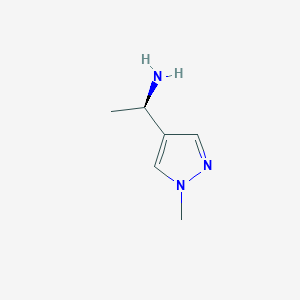
![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
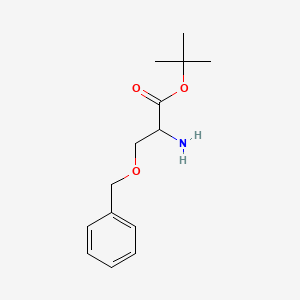


![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)
